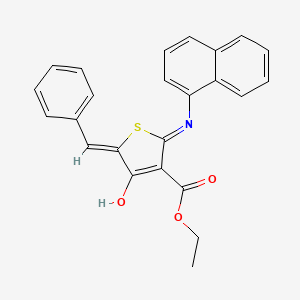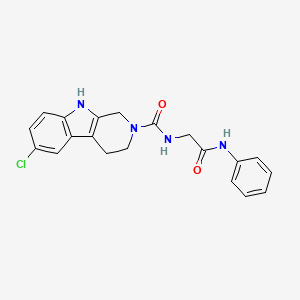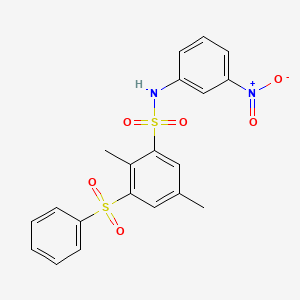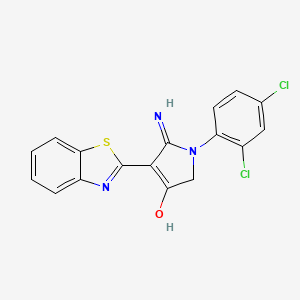
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as EDDHA·HCl, is a chemical compound used in scientific research. It is a hydrochloride salt of EDDHA, a chelating agent that is commonly used in the pharmaceutical industry. EDDHA·HCl is used in various fields of research, including biochemistry, pharmacology, and physiology.
作用机制
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl acts as a chelating agent by forming complexes with metal ions. The compound has a high affinity for metal ions and can remove them from solution. The chelation process can affect the biochemical and physiological properties of the metal ions, which can lead to changes in biological systems.
Biochemical and physiological effects:
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has various biochemical and physiological effects. The compound can affect the activity of enzymes that require metal ions as cofactors. It can also affect the transport of metal ions across cell membranes. 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has been shown to have antioxidant properties and can protect cells from oxidative stress. The compound can also affect the growth and development of plants by enhancing the uptake of iron.
实验室实验的优点和局限性
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has a high affinity for metal ions, which makes it an effective chelating agent. However, 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has some limitations. It can form complexes with other molecules in solution, which can affect the accuracy of experiments. The compound can also be toxic to cells at high concentrations.
未来方向
There are several future directions for research on 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl. One area of research is the development of new chelating agents with improved properties. Researchers are also investigating the use of 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl in the treatment of iron deficiency anemia. The compound has also been studied for its potential use in the treatment of cancer. Future research may also focus on the mechanisms of action of 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl and its effects on biological systems.
Conclusion:
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is a chelating agent used in scientific research. The compound has various biochemical and physiological effects and is used in various fields of research. 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl has advantages and limitations for lab experiments, and there are several future directions for research on the compound. Overall, 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is an important compound in scientific research and has the potential to contribute to the development of new drugs and treatments.
合成方法
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl can be synthesized by reacting ethylamine with dimethyl acridone in the presence of hydrochloric acid. The reaction produces 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl as a white crystalline powder. The purity of the compound can be improved by recrystallization.
科学研究应用
9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is widely used in scientific research as a chelating agent. It is used to chelate metal ions such as iron, copper, and zinc. The compound has been used in various studies to investigate the role of metal ions in biological systems. 9-(ethylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride·HCl is also used in the pharmaceutical industry to develop new drugs.
属性
IUPAC Name |
9-(ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c1-4-18-16-11-7-5-6-8-12(11)19-13-9-17(2,3)10-14(20)15(13)16;/h5-8H,4,9-10H2,1-3H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTBGPGVXNBULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Ethylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide](/img/structure/B6136484.png)
![ethyl (4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6136491.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6136493.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6136498.png)
![ethyl 7-(1-methyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6136519.png)

![5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6136538.png)
![2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide](/img/structure/B6136551.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6136561.png)
![N-(3-chloro-4-methylphenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6136574.png)


![3-methyl-4-(3-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136593.png)